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Compound of Interest

Compound Name: 3-Amino-2-iodobenzamide

Cat. No.: B15332742 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-Amino-2-iodobenzamide. The information is targeted towards researchers,

scientists, and professionals in the field of drug development and chemical synthesis. While

extensive searches of public databases did not yield experimentally verified spectra for this

specific molecule, this document presents predicted data based on the analysis of its structural

features and known spectroscopic principles of similar compounds.

Molecular Structure
Chemical Name: 3-Amino-2-iodobenzamide Molecular Formula: C₇H₇IN₂O Molecular Weight:

262.05 g/mol CAS Number: Not available

The structure of 3-Amino-2-iodobenzamide, characterized by an aromatic ring with three

different substituents—an amino group, an iodine atom, and a carboxamide group—gives rise

to a distinct spectroscopic fingerprint. The relative positions of these groups (ortho, meta, and

para) are crucial in determining the chemical shifts in Nuclear Magnetic Resonance (NMR)

spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation

patterns in Mass Spectrometry (MS).
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The following tables summarize the anticipated spectroscopic data for 3-Amino-2-
iodobenzamide. These values are estimations derived from spectral data of analogous

compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Amino-2-iodobenzamide

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.5 d 1H Ar-H

~ 7.2 t 1H Ar-H

~ 6.8 d 1H Ar-H

~ 5.5 - 7.5 br s 2H -CONH₂

~ 4.0 - 5.0 br s 2H -NH₂

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet

Table 2: Predicted ¹³C NMR Data for 3-Amino-2-iodobenzamide

Chemical Shift (δ, ppm) Assignment

~ 170 C=O (amide)

~ 148 C-NH₂

~ 135 C-H

~ 130 C-CONH₂

~ 120 C-H

~ 115 C-H

~ 95 C-I

Solvent: DMSO-d₆
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Amino-2-iodobenzamide

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (NH₂ and CONH₂)

3200 - 3000 Medium Aromatic C-H stretch

~ 1660 Strong C=O stretch (Amide I)

~ 1600 Medium N-H bend (Amide II)

1580 - 1450 Medium to Strong Aromatic C=C stretch

~ 1400 Medium C-N stretch

~ 1200 Medium C-N stretch

Below 700 Medium C-I stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Amino-2-iodobenzamide

m/z Relative Intensity (%) Assignment

262 High [M]⁺ (Molecular Ion)

245 Medium [M-NH₃]⁺

217 Medium [M-CONH₂]⁺

135 High [M-I]⁺

119 Medium [M-I-NH₂]⁺

91 Medium [C₆H₅N]⁺
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. The specific parameters would need to be optimized for the sample and

instrument used.

NMR Spectroscopy
A sample of 3-Amino-2-iodobenzamide (5-10 mg) would be dissolved in a suitable deuterated

solvent, such as DMSO-d₆ (approximately 0.7 mL), and transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For

¹H NMR, typically 16-32 scans would be collected, and for ¹³C NMR, a larger number of scans

(1024 or more) would be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the

range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to produce the final spectrum.

Mass Spectrometry
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A

small amount of the sample would be introduced into the ion source, typically via a direct

insertion probe. The electron energy would be set to 70 eV. The mass analyzer (e.g., a

quadrupole or time-of-flight) would be scanned over a mass range of m/z 50-500 to detect the

molecular ion and its characteristic fragment ions.

Logical Workflow for Synthesis and
Characterization
The synthesis of a substituted benzamide like 3-Amino-2-iodobenzamide typically follows a

multi-step pathway. The following diagram illustrates a generalized workflow for the synthesis

and subsequent spectroscopic characterization of such a compound.
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Generalized Workflow for Synthesis and Characterization

Starting Material
(e.g., Substituted Benzoic Acid)

Functional Group Interconversion
(e.g., Nitration/Reduction)

Step 1

Iodination

Step 2

Amide Formation

Step 3

Purification
(e.g., Recrystallization, Chromatography)

Step 4

3-Amino-2-iodobenzamide

Spectroscopic Characterization

NMR (1H, 13C) IR MS

Click to download full resolution via product page

Caption: Synthetic and analytical workflow.
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This document serves as a foundational guide to the spectroscopic properties of 3-Amino-2-
iodobenzamide. For definitive characterization, the synthesis and experimental analysis of the

compound are required.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-iodobenzamide: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15332742#spectroscopic-data-for-3-amino-2-
iodobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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